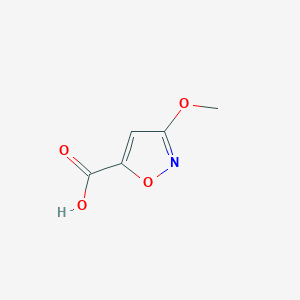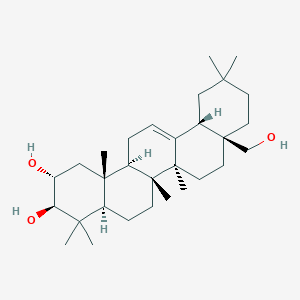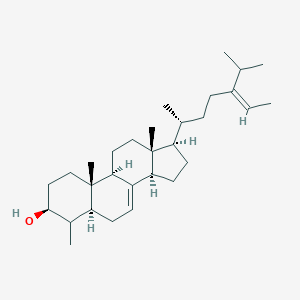
Bis(3-methoxypropyl)amine
Übersicht
Beschreibung
Bis(3-methoxypropyl)amine is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 . It is used in various applications, including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of amines, such as Bis(3-methoxypropyl)amine, can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide .Molecular Structure Analysis
The molecular structure of Bis(3-methoxypropyl)amine consists of eight carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI key for this compound is ZIAYVOSJNZNSQK-UHFFFAOYSA-N .Chemical Reactions Analysis
One of the known reactions involving Bis(3-methoxypropyl)amine is its thermal decomposition. This process was studied under two conditions: a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h .Physical And Chemical Properties Analysis
Bis(3-methoxypropyl)amine is a liquid at room temperature . It has a molecular weight of 161.24 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available sources.Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
Bis(3-methoxypropyl)amine has been utilized in eco-friendly chemical processes. For instance, it has been used in the bis(methoxypropyl) ether-promoted oxidation of aromatic alcohols to aromatic carboxylic acids and ketones, employing atmospheric dioxygen as the sole oxidant. This process is highlighted for its high conversion and selectivity without the need for external initiators, catalysts, additives, or bases, emphasizing its ease and economical raw materials usage, along with excellent functional group tolerance (Liu et al., 2018).
Material Science and Polymer Applications
In the field of material science, bis(3-methoxypropyl)amine derivatives have been explored for their potential in photopolymerization processes. For example, Bis(4-methoxybenzoyl)diethylgermane, a related compound, has demonstrated high photopolymerization reactivity compared to conventional systems, providing insights into the development of new polymerization initiators with improved efficiency and properties (Catel et al., 2016).
Synthesis of Novel Compounds
Research has also delved into the synthesis and characterization of novel compounds using bis(3-methoxypropyl)amine or its derivatives. For instance, studies have developed new manganese(II) complexes with bis(3-methoxypropyl)amine derivatives, revealing insights into their structures, synthesis, and magnetism. These complexes exhibit unique properties that could be relevant for applications in catalysis and materials science (Wu et al., 2004).
Safety And Hazards
Bis(3-methoxypropyl)amine is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and can cause respiratory irritation . Precautionary measures include avoiding dust formation, not breathing in dust/fume/gas/mist/vapors/spray, and not allowing contaminated work clothing out of the workplace .
Zukünftige Richtungen
While specific future directions for Bis(3-methoxypropyl)amine were not found in the available sources, one related compound, N,N-Dimethyl-3 methoxypropyl- amine (DMMOPA), has been developed for use in water-based resins, automotive and industrial coatings, inks, and other applications . This suggests potential future directions for the development of Bis(3-methoxypropyl)amine and similar compounds in these areas.
Eigenschaften
IUPAC Name |
3-methoxy-N-(3-methoxypropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-10-7-3-5-9-6-4-8-11-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAYVOSJNZNSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260739 | |
| Record name | 3-Methoxy-N-(3-methoxypropyl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methoxypropyl)amine | |
CAS RN |
14676-58-5 | |
| Record name | 3-Methoxy-N-(3-methoxypropyl)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-N-(3-methoxypropyl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(3-methoxypropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)




